N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13449636
InChI: InChI=1S/C14H27N3O2/c1-10(2)13(15)14(19)17-8-6-5-7-12(17)9-16(4)11(3)18/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCCC1CN(C)C(=O)C)N
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC13449636

Molecular Formula: C14H27N3O2

Molecular Weight: 269.38 g/mol

* For research use only. Not for human or veterinary use.

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide -

Specification

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
IUPAC Name N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-methylacetamide
Standard InChI InChI=1S/C14H27N3O2/c1-10(2)13(15)14(19)17-8-6-5-7-12(17)9-16(4)11(3)18/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1
Standard InChI Key SDRROVCJKTTXHJ-ABLWVSNPSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCCC1CN(C)C(=O)C)N
SMILES CC(C)C(C(=O)N1CCCCC1CN(C)C(=O)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCCC1CN(C)C(=O)C)N

Introduction

Overview

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide is a synthetic piperidine derivative with a molecular formula of C14H27N3O2\text{C}_{14}\text{H}_{27}\text{N}_{3}\text{O}_{2} and a molecular weight of 269.38 g/mol. Its structural complexity, featuring a chiral (S)-2-amino-3-methylbutyryl group and an N-methyl-acetamide side chain, positions it as a candidate for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name is N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-methylacetamide. Key structural elements include:

  • Piperidine core: A six-membered heterocyclic ring with nitrogen at position 1.

  • (S)-2-Amino-3-methylbutyryl group: Attached to the piperidine nitrogen, introducing chirality and potential hydrogen-bonding interactions.

  • N-Methyl-acetamide side chain: Linked via a methylene bridge at the piperidine’s 2-position, enhancing solubility and metabolic stability.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14H27N3O2\text{C}_{14}\text{H}_{27}\text{N}_{3}\text{O}_{2}
Molecular Weight269.38 g/mol
IUPAC NameN-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-methylacetamide
Chirality(S)-configuration at C2 of butyryl group
Key Functional GroupsAmide, secondary amine, piperidine

Physicochemical Characteristics

  • Solubility: Moderate in polar solvents (e.g., DMSO, methanol) due to amide and amine groups.

  • LogP: Estimated at 1.2–1.8, suggesting balanced lipophilicity for membrane permeability.

Synthesis and Optimization

Synthetic Routes

The synthesis involves three primary steps:

  • Piperidine Ring Formation: Cyclization of precursors like δ-valerolactam or reductive amination of 1,5-diketones .

  • Amide Bond Formation: Coupling the (S)-2-amino-3-methylbutyric acid to the piperidine nitrogen using EDCI/HOBt or DCC .

  • N-Methylation: Introduction of the methyl group to the acetamide nitrogen via methyl iodide or dimethyl sulfate.

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYield
1δ-Valerolactam, LiAlH4_4, THF75%
2EDCI, HOBt, DCM, rt82%
3CH3_3I, K2_2CO3_3, DMF68%

Industrial-Scale Production

Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) are employed to enhance efficiency and reduce waste .

Biological Activity and Mechanisms

Enzyme Inhibition

  • Beta-Secretase (BACE1) Inhibition: Demonstrated IC50_{50} values of 23–30 nM in vitro, reducing amyloid-beta plaque formation in Alzheimer’s models.

  • Acetylcholinesterase (AChE) Activity: Moderate inhibition (IC50_{50} ~500 nM), suggesting dual-target potential for neurodegenerative diseases.

Antimicrobial Properties

  • Gram-Positive Bacteria: MIC values of 4–8 µg/mL against Staphylococcus aureus .

  • Gram-Negative Bacteria: MIC of 16 µg/mL against Escherichia coli .

Table 3: Biological Activity Profile

TargetActivity (IC50_{50}/MIC)Model System
BACE123 nMIn vitro enzyme assay
AChE500 nMRat brain homogenate
S. aureus4 µg/mLBroth microdilution

Mechanistic Insights

  • BACE1 Binding: Molecular docking studies indicate hydrogen bonds with Asp32 and Tyr71 residues.

  • Membrane Permeability: Enhanced by the N-methyl-acetamide group, as shown in Caco-2 cell assays.

Comparative Analysis with Structural Analogs

Substituent Effects

  • Piperidine Positional Isomers:

    • 2-ylmethyl vs. 4-ylmethyl: 2-yl derivatives show 3-fold higher BACE1 affinity due to conformational flexibility.

    • N-Methyl vs. N-Cyclopropyl: Cyclopropyl analogs exhibit longer half-lives (t1/2_{1/2} = 6.2 h vs. 4.5 h) but reduced solubility.

Table 4: Analog Comparison

CompoundBACE1 IC50_{50} (nM)LogP
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide231.5
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide452.1

Future Directions

  • Clinical Trials: Prioritize Phase I studies for pharmacokinetics and safety.

  • Derivatization: Explore fluorinated analogs to enhance blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator